2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one
Description
2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Properties
Molecular Formula |
C20H16ClN5O |
|---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-4,5-dimethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H16ClN5O/c1-11-12(2)22-19(25-18(11)27)26-20-23-16-9-8-14(21)10-15(16)17(24-20)13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,22,23,24,25,26,27) |
InChI Key |
GQCHJZUJMJFSJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(NC1=O)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one typically involves the condensation of 6-chloro-4-phenylquinazoline-2-amine with 5,6-dimethylpyrimidin-4(1H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Reaction Mechanism
Nucleophilic Aromatic Substitution (S<sub>N</sub>)
-
The chloro group at the 6-position of the quinazoline undergoes substitution with an amine-containing pyrimidine.
-
Key Factors :
Condensation Reactions
-
Formation of the pyrimidine core may involve cyclization of amidines or ketenimines with carbonyl precursors .
Mass Spectrometry
| Compound Feature | Observed m/z | Source |
|---|---|---|
| Molecular ion [M+H]<sup>+</sup> | ~572–617 | |
| Fragmentation patterns | Loss of tert-butyl groups (via Boc deprotection) |
Chromatographic Data
| Solvent System | R<sub>f</sub> Value | Source |
|---|---|---|
| Methylene chloride/methanol (9:1) | 0.80 | |
| Ethyl acetate | 0.70 |
Structural Variants and Reactivity Trends
-
Substitution Effects :
-
Core Modifications :
Biological and Chemical Stability
Scientific Research Applications
2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application, such as inhibition of cancer cell proliferation or bacterial growth .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
- 7-chloro-3-[substituted (amino/phenyl amino)]-2-phenyl quinazolin-4(3H)-one/thione derivatives
Uniqueness
2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives. Its combination of a quinazoline core with a pyrimidinone moiety makes it a versatile compound for various applications in medicinal chemistry .
Biological Activity
The compound 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
The compound features a quinazoline core substituted with a chloro group and a phenyl moiety, along with a pyrimidinone structure. The synthesis typically involves several steps:
- Formation of the Quinazoline Core : Cyclization of anthranilic acid derivatives.
- Substitution Reactions : Introduction of chloro and phenyl groups via electrophilic aromatic substitution.
- Amination : Nucleophilic substitution to introduce the amino group.
The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and modulate signal transduction pathways:
- Enzyme Inhibition : It acts as an inhibitor by binding to the active sites of target enzymes, preventing substrate interaction and catalytic activity.
- Signal Transduction Modulation : The compound can influence pathways by interacting with proteins involved in cellular signaling, potentially leading to altered cellular responses.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity:
-
In Vitro Studies :
- The compound has shown cytotoxic effects against various human cancer cell lines, including colorectal (HT-29), liver (Hep3B), and lung (H460) cancers. The half-maximal inhibitory concentration (IC50) values indicate potent antiproliferative activity .
- For instance, related quinazoline derivatives have demonstrated IC50 values ranging from 0.4 μM to 2.31 μM against different cancer cell lines .
-
Mechanistic Insights :
- Induction of apoptosis has been observed in treated cells, characterized by downregulation of cyclins involved in cell cycle regulation (e.g., cyclin B1 and CDK1) .
- Studies have also noted that these compounds can disrupt microtubule polymerization, further contributing to their anticancer effects .
Case Studies
Several studies highlight the efficacy of similar compounds:
- A study on quinazoline derivatives indicated promising results in xenograft models of human colon cancer, where dose-response evaluations showed significant tumor growth inhibition at doses of 100 mg/kg to 400 mg/kg .
- Another investigation reported the synthesis and evaluation of various quinazoline derivatives, identifying several with IC50 values below 1 μM against multiple cancer types .
Comparative Analysis
The following table summarizes the biological activities of various related compounds:
| Compound Name | Structure | IC50 (μM) | Cancer Type | Mechanism |
|---|---|---|---|---|
| Compound A | Quinazoline derivative | 0.4 | Liver | Apoptosis induction |
| Compound B | Quinazoline derivative | 0.95 | Lung | Microtubule disruption |
| Compound C | Quinazoline derivative | 1.51 | Colorectal | Enzyme inhibition |
| Compound D | This compound | TBD | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
